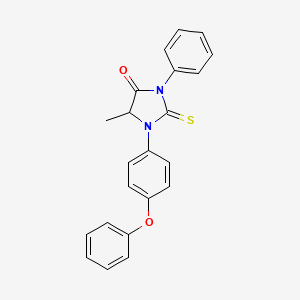
4-Imidazolidinone, 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of a suitable chalcone with a thiourea derivative. The reaction is carried out in the presence of a base, such as sodium ethoxide, in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.
Substitution: Nitric acid for nitration, bromine for bromination; reactions are usually conducted in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methyl-3-((4-phenoxyphenyl)imino)-1,3-dihydro-2H-indol-2-one: Similar in structure but with an indole core instead of an imidazolidinone.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents and biological activities.
Uniqueness
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-thioxoimidazolidin-4-one stands out due to its unique combination of a thioxo group and an imidazolidinone core, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
677796-64-4 |
|---|---|
Formule moléculaire |
C22H18N2O2S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
5-methyl-1-(4-phenoxyphenyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-16-21(25)24(17-8-4-2-5-9-17)22(27)23(16)18-12-14-20(15-13-18)26-19-10-6-3-7-11-19/h2-16H,1H3 |
Clé InChI |
AEQCFGJRNFMDFS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
methanone](/img/structure/B12930317.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)
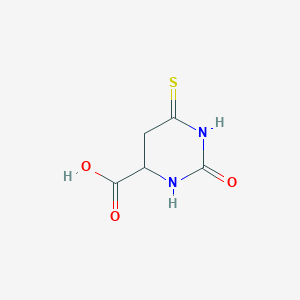

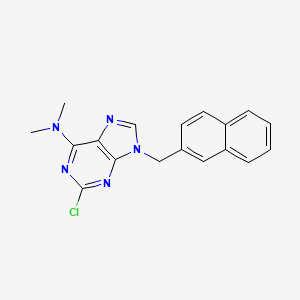
![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
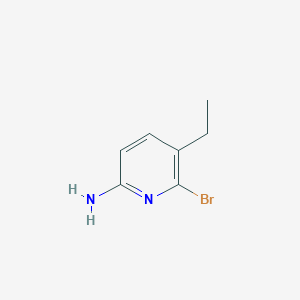
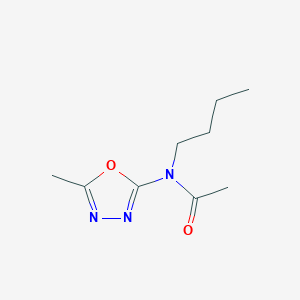
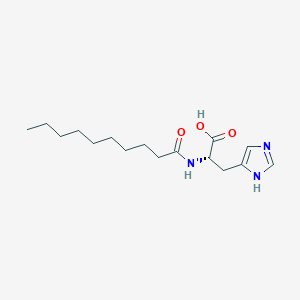
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
